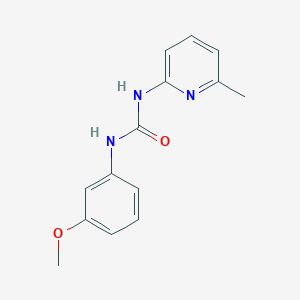

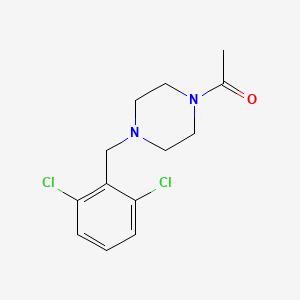

![molecular formula C21H18N2O B5656423 N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5656423.png)

N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a compound related to a class of tricyclic compounds. These compounds have been studied for their various biological activities and are used as precursors in the synthesis of pharmaceutically active compounds.

Synthesis Analysis

The synthesis of N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide and its derivatives usually involves multistep chemical reactions. Starting from commercially available precursors, the synthesis can include steps such as α-bromination, reactions with triethylphosphite, and subsequent ring-closure under Goldberg conditions to yield the dibenz[b,f]azepine skeleton. The overall yields from these syntheses range from moderate to high, depending on the substituents and reaction conditions (Jørgensen et al., 1999).

Molecular Structure Analysis

The molecular structure of N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide derivatives has been analyzed using various spectroscopic methods. These analyses often reveal details about the conformation of the azepine ring and the positioning of substituents. In one instance, structure analysis showed that the azepine ring adopts a conformation between the boat and twist-boat forms, with substituents occupying quasi-equatorial sites (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including nucleophilic substitutions and hydrogenation processes. The reactivity can be influenced by the different substituents attached to the core structure. Their chemical properties allow for the synthesis of a wide range of derivatives, making them versatile intermediates in organic synthesis (Segall et al., 1980).

Propiedades

IUPAC Name |

N-phenyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c24-21(22-18-10-2-1-3-11-18)23-19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)23/h1-13H,14-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMGSIDUFRGIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

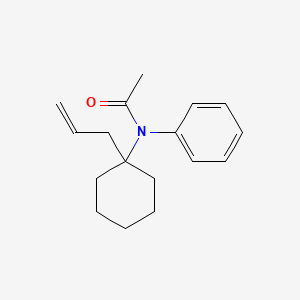

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)

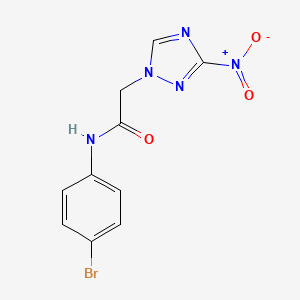

![ethyl 2-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B5656360.png)

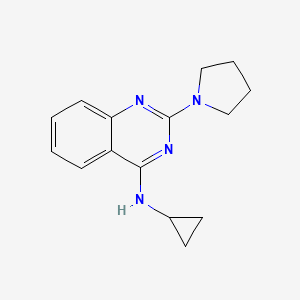

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)

![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)

![2-imino-1-isopropyl-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5656392.png)

![1-methyl-4-[2-(methylsulfonyl)ethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656395.png)

![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)

![5-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}-N,N-dimethyl-2-pyridinamine dihydrochloride](/img/structure/B5656414.png)